molecular formula C18H18N2O3 B2682164 N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide CAS No. 1385459-86-8

N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B2682164
CAS No.: 1385459-86-8
M. Wt: 310.353
InChI Key: UGSKNKMLFMLRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide is a synthetic chemical reagent designed for research and development, particularly in the field of anticancer discovery. This compound features a naphthalen-2-yloxyacetamide scaffold, a structure of significant interest in medicinal chemistry. Scientific literature has demonstrated that close structural analogues, specifically naphthalen-1-yloxyacetamide-acrylamide conjugates, exhibit potent anti-proliferative activity against hormone-responsive breast cancer cell lines such as MCF-7 . These related compounds have been shown to work through a multi-faceted mechanism of action, including the inhibition of the aromatase enzyme, induction of cell cycle arrest in the G1 phase, and promotion of cellular apoptosis by modulating key proteins like Bcl-2, Bax, and caspase 9 . Furthermore, naphthalene-containing compounds are being explored in advanced drug delivery systems, such as niosomal forms, to improve targeting and efficacy against aggressive cancers like glioblastoma . The presence of the 4-cyanooxan (tetrahydro-2H-pyran-4-carbonitrile) moiety in its structure is a common strategy in drug design to optimize physicochemical properties and pharmacokinetic profiles. Researchers can utilize this compound as a key intermediate or a candidate for biological evaluation in oncology-focused projects. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-13-18(7-9-22-10-8-18)20-17(21)12-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11H,7-10,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSKNKMLFMLRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step involves the addition of a cyano group to the oxane ring, which can be done using reagents such as cyanogen bromide or sodium cyanide.

    Attachment of the naphthalen-2-yloxyacetamide moiety: This step involves the coupling of the naphthalene derivative with the oxane ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Differences :

  • Triazole vs. Cyanooxan: Compound 6m replaces the cyanooxan group with a 1,2,3-triazole ring linked to a naphthalen-1-yloxy methyl group.

N-[2-(4-Substituted Phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalen-2-yloxy)acetamide

Structural Differences :

  • Thiazolidinone vs. Cyanooxan: The thiazolidinone ring (4-oxo-1,3-thiazolidine) in this series replaces the cyanooxan group. Thiazolidinones are redox-active and prone to ring-opening, unlike the stable cyanooxan .
  • Shared Features : Both compounds retain the naphthalen-2-yloxy group, suggesting overlapping applications in anticancer research.

N-(Substituted Phenyl)acetamide Derivatives

2-Chloro-N-(4-fluorophenyl)acetamide

Structural Simplicity: Lacks both the cyanooxan and naphthoxy groups. The chloro and fluoro substituents enhance electrophilicity but reduce aromatic bulk .

  • Applications: Primarily used as intermediates for synthesizing heterocycles like quinolinyloxy acetamides .

N-(4-Hydroxyphenyl)acetamide

Polar Substituent: The 4-hydroxyphenyl group increases hydrophilicity compared to the hydrophobic cyanooxan.

  • Relevance : Over 289,000 patents and studies reference this compound, underscoring its utility as a precursor in drug discovery .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide

  • Physicochemical Properties : Molecular weight 283.32 g/mol; CAS 17172-81-5 .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Dual Functionalization: Combines sulfonyl and nitro groups, enhancing electron-withdrawing effects and acidity compared to the cyanooxan’s moderate polarity.

  • Structural Insights: Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing, a feature less pronounced in the target compound .

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Spectral Data (IR, HRMS) Reported Bioactivity
N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide Cyanooxan, naphthalen-2-yloxy C₁₈H₁₈N₂O₃ Inferred anticancer potential
Compound 6m Triazole, naphthalen-1-yloxy, Cl C₂₁H₁₈ClN₄O₂ 1678 cm⁻¹ (C=O), 785 cm⁻¹ (–C–Cl) Antimicrobial (hypothetical)
Thiazolidinone-naphthoxy analog Thiazolidinone, naphthalen-2-yloxy C₂₀H₁₈N₂O₃S 1678–1685 cm⁻¹ (C=O) In vitro anticancer
2-Chloro-N-(4-fluorophenyl)acetamide Cl, F-phenyl C₈H₇ClFNO Synthetic intermediate

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Steric Effect Metabolic Stability Example Compound
Cyanooxan (tetrahydropyran-4-yl) Electron-withdrawing (CN) Moderate rigidity High Target compound
Thiazolidinone Electron-withdrawing (C=O, S) Flexible ring Moderate (prone to ring-opening) Thiazolidinone-naphthoxy analog
Triazole H-bond acceptor Planar, rigid Low (oxidative metabolism) Compound 6m
4-Hydroxyphenyl Electron-donating (OH) Minimal bulk Low (phase II conjugation) N-(4-hydroxyphenyl)acetamide

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide?

The synthesis typically involves coupling a naphthalen-2-yloxyacetic acid derivative with a 4-cyanooxan-4-amine precursor. A common approach uses carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to form the amide bond. Reaction optimization may require inert conditions (argon/nitrogen atmosphere) and anhydrous solvents (DMF, THF) to minimize hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as confirmed by HPLC .

Q. How can researchers validate the structural integrity of this compound?

Characterization should include:

  • 1H/13C NMR : To confirm proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, oxan-4-yl methylene groups at δ 3.5–4.0 ppm).
  • HRMS : To verify molecular ion peaks matching the exact mass (e.g., C₁₈H₁₇N₂O₃: calculated 333.1238).
  • FT-IR : To identify key functional groups (amide C=O stretch ~1650 cm⁻¹, cyano C≡N ~2250 cm⁻¹) .

Q. What in vitro biological assays are suitable for preliminary activity screening?

  • Antitumor Activity : Use ELISA-based kinase assays (e.g., RET kinase inhibition) at concentrations of 1–50 μM.
  • Anti-inflammatory Effects : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
  • Neuroprotection : Assess oxidative stress markers (e.g., ROS reduction) in neuronal cell lines under hypoxic conditions. Always include positive controls (e.g., doxorubicin for antitumor, dexamethasone for anti-inflammatory) .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in biological activity data?

If the compound shows inconsistent activity across assays (e.g., high kinase inhibition but low cytotoxicity), synthesize analogs with modifications to the cyanooxan or naphthalene moieties. For example:

  • Replace the cyano group with a carboxylate to enhance solubility.
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the naphthalene ring to improve receptor binding. Compare results using molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

  • Reagent Selection : Use HATU instead of DCC for higher coupling efficiency.
  • Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation.
  • Process Monitoring : Employ in-situ FT-IR or LC-MS to track reaction progress and terminate at ~90% conversion.
  • Workflow Design : Implement flow chemistry for continuous production, reducing batch variability .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to RET kinase by observing protein stabilization at elevated temperatures.
  • Click Chemistry Probes : Attach an alkyne tag to the compound for pull-down assays coupled with LC-MS/MS to identify interacting proteins.
  • CRISPR-Cas9 Knockout Models : Validate specificity using RET-deficient cell lines .

Methodological Considerations

Q. What analytical techniques resolve discrepancies in crystallographic data?

If X-ray diffraction yields ambiguous results (e.g., poor resolution due to crystal twinning), use:

  • SHELXD/SHELXE : For phase refinement in small-molecule crystallography.
  • Dual-Space Methods : Combine direct methods with Patterson synthesis to improve electron density maps. Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian 16) .

Q. How to assess metabolic stability for preclinical development?

  • Microsomal Incubations : Test compound stability in human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify potential drug-drug interactions.
  • Plasma Protein Binding : Employ equilibrium dialysis to determine unbound fraction .

Data Analysis and Reporting

Q. How should researchers address variability in cytotoxicity assays?

  • Normalization : Express IC₅₀ values relative to internal controls (e.g., ATP levels via CellTiter-Glo).
  • Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across cell lines.
  • Replicate Design : Use triplicate technical replicates and three independent biological replicates to account for plate-to-plate variability .

Q. What computational tools predict off-target effects?

  • SwissTargetPrediction : Upload the compound’s SMILES string to identify potential off-target kinases or GPCRs.
  • Molecular Dynamics Simulations (GROMACS) : Simulate binding to homologous proteins (e.g., other RTKs like VEGFR) to assess selectivity.
  • ADMET Predictors : Estimate hepatotoxicity and hERG channel inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.